2',6'-Difluoroacetophenone

Catalog No.
S704401
CAS No.
13670-99-0
M.F
C8H6F2O
M. Wt
156.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',6'-Difluoroacetophenone

CAS Number

13670-99-0

Product Name

2',6'-Difluoroacetophenone

IUPAC Name

1-(2,6-difluorophenyl)ethanone

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

InChI

InChI=1S/C8H6F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3

InChI Key

VGIIILXIQLXVLC-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC=C1F)F

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)F

Carbon-Fluorine Bond Cleavage Reactions

One significant application of 2',6'-difluoroacetophenone lies in its participation in carbon-fluorine bond cleavage reactions. These reactions are crucial for introducing new functional groups onto aromatic rings, which are essential building blocks in various pharmaceuticals and organic materials. Studies have shown that 2',6'-difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate, resulting in the cleavage of the carbon-fluorine bond and the formation of 2',6'-diphenylacetophenone. [] This reaction demonstrates the potential of 2',6'-difluoroacetophenone as a versatile building block for the synthesis of complex organic molecules.

2',6'-Difluoroacetophenone is an organic compound characterized by the molecular formula C8H6F2OC_8H_6F_2O and a molecular weight of approximately 156.13 g/mol. It features a phenyl ring substituted with two fluorine atoms at the 2' and 6' positions and an acetophenone moiety, which includes a carbonyl group adjacent to the aromatic ring. This compound is typically encountered as a colorless to pale yellow liquid with a distinctive odor and is known for its reactivity due to the presence of both the carbonyl and fluorine substituents, which influence its chemical behavior significantly .

DFAP is classified as a combustible liquid []. It can cause skin and eye irritation []. Safety data sheets (SDS) recommend handling with appropriate personal protective equipment (PPE) and storing it in a cool, dry place away from strong oxidizing agents [].

Please Note:

  • Further research into the specific mechanism of action and potential applications of DFAP is ongoing.
  • The information provided here is for informational purposes only and should not be taken as a substitute for proper safety training and handling procedures. Always consult the Safety Data Sheet (SDS) for specific handling recommendations before working with this compound.
, primarily due to its electrophilic carbonyl group and the electronegative fluorine atoms. Notably, it can undergo:

  • Nucleophilic Addition Reactions: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Fluorination Reactions: The compound can serve as a precursor for difluoromethylation reactions, where difluorocarbene species react with it to form aryl difluoromethyl ethers .
  • Ruthenium-Catalyzed Phenylation: This method involves the cleavage of carbon-fluorine bonds, allowing for further functionalization of the aromatic system .

Several synthetic pathways have been developed for the preparation of 2',6'-difluoroacetophenone:

  • Direct Fluorination: This method involves the fluorination of acetophenone using fluorinating agents such as sulfur tetrafluoride or other fluorine sources under controlled conditions.
  • Difluoromethylation: Utilizing difluorocarbene precursors, 2',6'-difluoroacetophenone can be synthesized through reactions with phenolic compounds in the presence of bases like potassium hydroxide .
  • Starting from 2,6-Difluorobenzaldehyde: This approach involves converting aldehydes into ketones through various methods including reduction and subsequent acylation reactions.

2',6'-Difluoroacetophenone finds applications in several fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique electronic properties.
  • Material Science: The compound is used in developing fluorinated polymers and other materials that require specific thermal and chemical resistance.
  • Fluorinated Compounds Research: It is utilized in research focused on developing new fluorinated compounds with enhanced properties for industrial applications.

Research into the interaction of 2',6'-difluoroacetophenone with biological systems has indicated potential interactions with enzymes and receptors relevant to drug metabolism. Studies suggest that its unique structure may influence binding affinities and metabolic pathways compared to non-fluorinated analogs. Further investigation is needed to fully elucidate these interactions and their implications for drug design and efficacy .

Several compounds share structural similarities with 2',6'-difluoroacetophenone, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
2',4'-DifluoroacetophenoneC8H6F2OC_8H_6F_2OSimilar structure but different fluorine positioning; used in similar applications .
AcetophenoneC8H8OC_8H_8OLacks fluorine substituents; serves as a baseline for comparing reactivity .
2-FluoroacetophenoneC8H7FOC_8H_7FOContains one fluorine atom; exhibits different reactivity patterns compared to 2',6'-difluoroacetophenone .
4-FluoroacetophenoneC8H7FOC_8H_7FOAnother mono-fluorinated variant; used in similar synthetic routes but shows distinct biological activity .

The uniqueness of 2',6'-difluoroacetophenone lies in its dual fluorination at positions that enhance its electrophilic character while providing stability against nucleophilic attacks compared to its mono-fluorinated counterparts. This makes it particularly valuable in synthetic organic chemistry and material science applications.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13670-99-0

Wikipedia

2',6'-Difluoroacetophenone

Dates

Modify: 2023-08-15

Explore Compound Types